Cas no 68032-30-4 (6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one)
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one Chemical and Physical Properties
Names and Identifiers
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- 6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one
- 6-AMINO-1-BENZYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
- 6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one
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- MDL: MFCD11987152
- Inchi: 1S/C16H16N2O/c17-14-7-8-15-13(10-14)6-9-16(19)18(15)11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11,17H2
- InChI Key: NUQQPKSNJVUJOQ-UHFFFAOYSA-N
- SMILES: O=C1CCC2C=C(C=CC=2N1CC1C=CC=CC=1)N
Computed Properties
- Exact Mass: 252.126
- Monoisotopic Mass: 252.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 46.3
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A275341-100mg |
6-amino-1-benzyl-3,4-dihydroquinolin-2(1h)-one |
68032-30-4 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A275341-500mg |
6-amino-1-benzyl-3,4-dihydroquinolin-2(1h)-one |
68032-30-4 | 500mg |
$ 320.00 | 2022-06-08 | ||
| TRC | A275341-1g |
6-amino-1-benzyl-3,4-dihydroquinolin-2(1h)-one |
68032-30-4 | 1g |
$ 500.00 | 2022-06-08 | ||
| Enamine | EN300-239053-0.05g |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |
68032-30-4 | 95% | 0.05g |
$528.0 | 2024-06-19 | |
| Enamine | EN300-239053-0.1g |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |
68032-30-4 | 95% | 0.1g |
$553.0 | 2024-06-19 | |
| Enamine | EN300-239053-0.25g |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |
68032-30-4 | 95% | 0.25g |
$579.0 | 2024-06-19 | |
| Enamine | EN300-239053-0.5g |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |
68032-30-4 | 95% | 0.5g |
$603.0 | 2024-06-19 | |
| Enamine | EN300-239053-1.0g |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |
68032-30-4 | 95% | 1.0g |
$628.0 | 2024-06-19 | |
| Enamine | EN300-239053-2.5g |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |
68032-30-4 | 95% | 2.5g |
$1230.0 | 2024-06-19 | |
| Enamine | EN300-239053-5.0g |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |
68032-30-4 | 95% | 5.0g |
$1821.0 | 2024-06-19 |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one
Introduction to 6-Amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 68032-30-4)
6-Amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 68032-30-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 6-Amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one make it an intriguing candidate for various drug discovery and development efforts.
The chemical structure of 6-Amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one consists of a benzyl group attached to the nitrogen atom of the quinoline ring, along with an amino group at the 6-position. These functional groups contribute to the compound's reactivity and potential for forming hydrogen bonds, which are crucial for its biological interactions. The presence of the benzyl group also enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.
In recent years, extensive research has been conducted to explore the biological activities and potential therapeutic applications of 6-Amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one. One of the key areas of interest is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 6-Amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one has also demonstrated potential as an anticancer agent. Research has indicated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. Additionally, it has shown selective cytotoxicity towards cancer cells while sparing normal cells, which is a highly desirable property for anticancer drugs.
The pharmacokinetic properties of 6-Amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one have also been studied in detail. In vitro and in vivo experiments have revealed that it exhibits good oral bioavailability and a favorable pharmacokinetic profile. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In terms of safety, preclinical studies have shown that 6-Amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one has a low toxicity profile. Animal models have demonstrated that it does not cause significant adverse effects at therapeutic doses, which is a crucial factor for its potential clinical development.
The synthesis of 6-Amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one has been optimized using various methodologies to improve yield and purity. One common approach involves the condensation of 2-aminoacetophenone with benzaldehyde followed by cyclization under appropriate conditions. These synthetic methods are scalable and can be adapted for large-scale production, making it feasible to produce sufficient quantities for preclinical and clinical studies.
The future prospects for 6-Amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one are promising. Ongoing research is focused on further elucidating its mechanism of action and exploring its potential in combination therapies. For instance, combining this compound with existing anti-inflammatory or anticancer drugs may enhance therapeutic efficacy while reducing side effects.
In conclusion, 6-Amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 68032-30-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities and favorable pharmacokinetic properties, make it an attractive candidate for further development as a therapeutic agent. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the field.
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